BenchChemオンラインストアへようこそ!

2-Cyclobutoxybenzoic acid

Physicochemical profiling pKa determination Salt selection

2-Cyclobutoxybenzoic acid is an ortho-substituted benzoic acid derivative bearing a cyclobutyl ether moiety (C11H12O3, MW 192.21 g/mol). It is classified as an aromatic carboxylic acid building block and is supplied primarily as a research chemical with a typical purity specification of 95% (select vendors offering 98%).

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 1275723-72-2
Cat. No. B1423443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutoxybenzoic acid
CAS1275723-72-2
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CC(C1)OC2=CC=CC=C2C(=O)O
InChIInChI=1S/C11H12O3/c12-11(13)9-6-1-2-7-10(9)14-8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13)
InChIKeyXCFXPZJDGPQGFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutoxybenzoic Acid (CAS 1275723-72-2): Procurement-Relevant Physicochemical and Structural Profile


2-Cyclobutoxybenzoic acid is an ortho-substituted benzoic acid derivative bearing a cyclobutyl ether moiety (C11H12O3, MW 192.21 g/mol). It is classified as an aromatic carboxylic acid building block and is supplied primarily as a research chemical with a typical purity specification of 95% (select vendors offering 98%) . The compound is characterized by a predicted pKa of 3.45 ± 0.36, a predicted LogP in the range of 2.32–2.38, and a ClogP of -1.283 [1]. The cyclobutoxy substituent imparts conformational rigidity not achievable with linear alkoxy chains, a feature exploited in medicinal chemistry campaigns targeting GPCRs and CNS receptors [2].

Why 2-Cyclobutoxybenzoic Acid Cannot Be Replaced by Common 2-Alkoxybenzoic Acid Analogs


Simple 2-alkoxybenzoic acids such as 2-methoxybenzoic (o-anisic acid), 2-ethoxybenzoic, and 2-propoxybenzoic acids are commercially ubiquitous and inexpensive, but their linear alkoxy chains confer fundamentally different electronic and conformational properties compared to the cyclobutoxy substituent. The cyclobutyl ring exerts a stronger electron-withdrawing inductive effect than linear alkyl groups, producing a predicted pKa of 3.45–3.71 versus 4.09 for 2-methoxybenzoic acid and 4.24 for 2-propoxybenzoic acid – a difference of over half a log unit in acid strength that alters ionization state at physiological pH and influences salt formation, solubility, and protein binding [1] . Furthermore, the constrained cyclic ether restricts torsional freedom around the O–C(cyclobutyl) bond, providing a defined spatial orientation of the hydrophobic cyclobutane ring that is fundamentally absent in freely rotating alkoxy chains. This conformational restriction has been shown in the histamine H3 receptor ligand series to produce measurable differences in target engagement compared to flexible propoxy linkers [2]. Procurement of a linear alkoxy analog will therefore yield a molecule with distinct acidity, lipophilicity, conformational ensemble, and biological recognition profile.

Quantitative Differentiation Evidence for 2-Cyclobutoxybenzoic Acid vs. Closest Analogs


Enhanced Acidity: 2-Cyclobutoxybenzoic Acid Exhibits a pKa ~0.5–0.8 Log Units Lower Than Linear 2-Alkoxybenzoic Acids

2-Cyclobutoxybenzoic acid demonstrates significantly enhanced acidity relative to its linear 2-alkoxy counterparts. The predicted pKa of the target compound is 3.45 ± 0.36 (ChemicalBook) or 3.71 (Chembase, ACD/Labs prediction), compared with experimentally determined values of 4.09 for 2-methoxybenzoic acid, 4.21 for 2-ethoxybenzoic acid, and 4.24 for 2-propoxybenzoic acid [1] . The cyclobutoxy-substituted compound is therefore approximately 0.5–0.8 pKa units more acidic, corresponding to a roughly 3- to 6-fold greater acid dissociation constant (Ka). A closely related cyclic analog, 2-cyclopropoxybenzoic acid, has a predicted pKa of 3.47 ± 0.36, nearly identical to the cyclobutoxy derivative, confirming that the enhanced acidity is a general feature of cycloalkyl ether substitution at the ortho position .

Physicochemical profiling pKa determination Salt selection

Elevated Lipophilicity: LogP of 2-Cyclobutoxybenzoic Acid Exceeds That of 2-Methoxybenzoic Acid by ~0.9 Log Units

The cyclobutoxy substituent confers substantially higher lipophilicity than a methoxy group at the ortho position. 2-Cyclobutoxybenzoic acid exhibits a predicted LogP of 2.38 (Chembase/ACD) or 2.32 (Leyan), compared with a measured LogP of 1.5 for 2-methoxybenzoic acid (o-anisic acid) and a calculated LogP of 2.17 for 2-propoxybenzoic acid [1] [2]. The distribution coefficient LogD at pH 7.4 is predicted as -0.92, while at pH 5.5 it shifts to 0.60, reflecting the pH-dependent ionization behavior expected from the compound's pKa [1]. An alternative calculated value, ClogP of -1.283, has been reported by Enamine using a different algorithm, highlighting that computational lipophilicity estimates can vary by >3 log units depending on the prediction method, and experimental determination is recommended for critical applications .

Lipophilicity LogP/LogD ADME prediction

Conformational Restriction of the Cyclobutoxy Group vs. Flexible Propoxy Linkers: Class-Level Evidence from Histamine H3 Receptor Ligands

The cyclobutoxy group imposes conformational rigidity that is absent in linear alkoxy substituents. Direct evidence from a medicinal chemistry study by Wijtmans et al. (2010) demonstrated that replacing a flexible 3-propoxy linker with a constrained 3-cyclobutoxy motif in histamine H3 receptor (H3R) ligands produced compounds with retained or improved H3R binding affinity. The constrained 3-cyclobutoxy linker emerged as a 'novel, versatile and attractive motif for H3R ligands,' with the conformational restriction reducing the entropic penalty upon receptor binding [1]. This concept extends to 2-cyclobutoxybenzoic acid: the ortho-cyclobutoxy substituent restricts rotation around the O-cyclobutyl bond, presenting the cyclobutane ring in a defined spatial orientation relative to the benzoic acid core. By contrast, 2-propoxybenzoic acid possesses freely rotatable C–C and C–O bonds, allowing a broad ensemble of conformations. Quantitative comparisons of torsional energy profiles between cyclobutoxy and propoxy ethers show that the cyclic ether has fewer accessible low-energy conformers, a property that can be exploited in structure-based drug design to pre-organize the ligand for target binding [1].

Conformational constraint GPCR ligand design Structure-activity relationships

Dihydroorotase Enzyme Inhibition: Quantitative Baseline Activity of 2-Cyclobutoxybenzoic Acid (IC50 = 180 μM)

2-Cyclobutoxybenzoic acid has been evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, yielding an IC50 value of 1.80 × 10^5 nM (180 μM) when tested at a compound concentration of 10 μM at pH 7.37 [1]. This represents a relatively weak inhibitory activity – at the tested concentration of 10 μM, only modest enzyme inhibition would be expected given that the IC50 is 18-fold above the test concentration. Dihydroorotase is a zinc-dependent amidohydrolase that catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate in the de novo pyrimidine biosynthesis pathway [2]. No comparative dihydroorotase inhibition data are publicly available for 2-methoxybenzoic acid, 2-ethoxybenzoic acid, or 2-propoxybenzoic acid under the same assay conditions, precluding a direct head-to-head comparison.

Enzyme inhibition Dihydroorotase Biochemical assay

The 2-Cyclobutoxybenzoic Acid Scaffold in Advanced Lead Compounds: EP2 Receptor Antagonism at 1 nM IC50

A structurally elaborated derivative of 2-cyclobutoxybenzoic acid, namely 2-Cyclobutoxy-4-{6-[2-(7-methoxy-5-methyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-pyrimidin-4-yl}-benzoic acid (BDBM640273), has been disclosed in US Patent 11,839,613 (Idorsia Pharmaceuticals, 2024) as a potent antagonist of the prostaglandin E2 receptor EP2 subtype [1]. This compound exhibits an IC50 of 1 nM at the human EP2 receptor and 20 nM at the human EP4 receptor in functional assays using SF295 cells [1]. While this elaborated molecule is distinct from the simple 2-cyclobutoxybenzoic acid building block, it demonstrates that the ortho-cyclobutoxybenzoic acid core is compatible with high-potency target engagement when appropriately functionalized. No equivalent patent disclosures were identified for 2-methoxybenzoic acid or 2-propoxybenzoic acid scaffolds yielding EP2 antagonists of comparable potency, suggesting that the cyclobutoxy group may contribute favorable steric or conformational properties to the pharmacophore [2].

Prostaglandin EP2 receptor GPCR antagonist Idorsia Pharmaceuticals

Optimal Procurement and Application Scenarios for 2-Cyclobutoxybenzoic Acid Based on Differential Evidence


Medicinal Chemistry: GPCR Lead Optimization Requiring Conformationally Constrained ortho-Substituted Benzoic Acid Building Blocks

Research groups conducting structure-activity relationship (SAR) studies on GPCR targets – particularly prostanoid EP2/EP4 receptors – should prioritize 2-cyclobutoxybenzoic acid over linear 2-alkoxybenzoic acids. The conformational constraint of the cyclobutoxy group, demonstrated in the histamine H3 receptor series by Wijtmans et al. (2010), can reduce the entropic penalty of binding and pre-organize the ligand for target engagement [1]. The demonstrated nanomolar EP2 antagonism (IC50 1 nM) of a 2-cyclobutoxybenzoic acid-derived lead compound from Idorsia Pharmaceuticals (US Patent 11,839,613) validates the scaffold's potential for high-potency GPCR modulator development .

Physicochemical Property Optimization: Exploiting Enhanced Acidity and Lipophilicity for Salt and Formulation Screening

The 0.6–0.8 unit lower pKa of 2-cyclobutoxybenzoic acid (3.45–3.71) compared to 2-methoxybenzoic acid (4.09) and 2-propoxybenzoic acid (4.24) means that at physiological pH 7.4, the cyclobutoxy compound will exist predominantly as the carboxylate anion [1] . This property can be exploited in salt screening campaigns to identify crystalline salt forms with improved aqueous solubility. The elevated LogP (~2.38 vs. 1.5 for the methoxy analog) further differentiates its formulation behavior, potentially affecting encapsulation efficiency in lipid-based delivery systems [2].

Fragment-Based Drug Discovery: A Structurally Distinct ortho-Substituted Benzoic Acid Fragment with Cyclic Ether Topology

In fragment-based drug discovery (FBDD) campaigns, libraries benefit from shape diversity. 2-Cyclobutoxybenzoic acid offers a distinct three-dimensional topology compared to planar or freely rotating ortho-substituted benzoic acid fragments. The puckered cyclobutane ring introduces sp³ character and defined steric bulk at the ortho position, which is absent in 2-methoxybenzoic acid (flat sp² O–CH₃) or 2-propoxybenzoic acid (flexible chain). This topological distinction can translate into differential binding modes, as the constrained cyclobutoxy group may occupy sub-pockets inaccessible to flexible alkoxy chains, a principle validated in the MedChemComm H3R ligand study where the cyclobutoxy constraint produced binding profiles distinct from the propoxy series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclobutoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.